molecular formula C16H12N4O3 B2991355 N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide CAS No. 1207043-75-1

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide

Cat. No.: B2991355
CAS No.: 1207043-75-1
M. Wt: 308.297
InChI Key: ZAEGQRBBRWCWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Picolinamido)phenyl)isoxazole-5-carboxamide is a novel chemical entity designed for research purposes, integrating an isoxazole-carboxamide scaffold known for its diverse pharmacological potential. This compound is intended for investigative use in early-stage drug discovery and biochemical research. The isoxazole-carboxamide core is a privileged structure in medicinal chemistry. Scientific literature has extensively documented that derivatives containing this motif exhibit a broad spectrum of biological activities, positioning them as key candidates for the development of new therapeutic agents . Specifically, structurally related isoxazole-carboxamide compounds have demonstrated potent antiproliferative activities against a range of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some analogues have shown exceptional potency, with IC50 values in the sub-micromolar range, comparable to established chemotherapeutic agents like doxorubicin . Furthermore, research on similar 4,5-dihydroisoxazol-5-carboxamide derivatives has identified them as potent antagonists of proteinase-activated receptor-2 (PAR-2), a promising target for immune-inflammatory diseases such as rheumatoid arthritis . In vivo studies on these analogues have revealed significant anti-inflammatory efficacy, in some cases surpassing that of standard drugs like diclofenac sodium . The structural design of this compound, which incorporates a picolinamide group, suggests potential for enhancing target binding affinity and selectivity. Researchers can leverage this compound as a tool molecule to explore these mechanisms of action further, to identify new molecular targets, and to evaluate its potential in oncology and immunology research. This product is provided for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(pyridine-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-15(13-7-3-4-9-17-13)19-11-5-1-2-6-12(11)20-16(22)14-8-10-18-23-14/h1-10H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEGQRBBRWCWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives exert their effects by binding to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide to structurally related compounds based on substituent variations, molecular properties, and bioactivity.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Weight Key Features
2G11 (N-(2-((1H-Indol-3-yl)ethylamino)phenyl)benzo[c]isoxazole-5-carboxamide) Benzo[c]isoxazole, indol-3-yl, phenyl Not reported Neuroprotective via zinc chelation; reduces cerebral infarct size in MCAO models
(E)-3-(2-Ethoxyphenyl)-N-(3-(S-methylsulfonimidoyl)allyl)isoxazole-5-carboxamide 2-Ethoxyphenyl, sulfonimidoyl allyl 335.4 Covalent inhibitor of Chikungunya virus P2 cysteine protease; moderate yield (31%)
N-(4-(tert-Butyl)phenyl)-3-(1H-indol-3-yl)isoxazole-5-carboxamide tert-Butylphenyl, indol-3-yl Not reported Synthesized via amide coupling; emphasizes hydrophobic interactions
N-(Glucopyranosyl)-3-(naphthyl)isoxazole-5-carboxamide (Compound 15) Tetraacetylglucopyranosyl, naphthyl Not reported Carbohydrate conjugation enhances solubility; 52% yield, crystallizes as white solid
N-(2-(Triazolylpyridazinyl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide Triazolylpyridazinyl, phenyl 427.4 High molecular complexity; potential kinase inhibition (inferred from triazole moiety)

Key Comparisons

Enzyme Inhibition: The ethoxyphenyl derivative (compound 27) inhibits viral proteases via covalent binding, whereas the triazolylpyridazinyl analog (compound in ) may target nucleotide-binding domains (e.g., kinases) due to its heterocyclic substituents .

Synthetic Accessibility: Compounds like N-(tert-butylphenyl)isoxazole-5-carboxamide (5b) and glucopyranosyl derivatives (15, 16, 20) are synthesized via amide coupling, suggesting that this compound could be prepared similarly . Yields vary widely (24–52%), influenced by steric hindrance and solubility of substituents.

Physicochemical Properties: Lipophilicity: The tert-butylphenyl group in 5b increases hydrophobicity, favoring membrane permeability. In contrast, glucopyranosyl-substituted analogs (e.g., 15) exhibit enhanced aqueous solubility . Chelation Capacity: The picolinamido group in the target compound may outperform indol-3-yl (2G11) or ethoxyphenyl (compound 27) in metal binding due to pyridine’s strong coordination with transition metals like zinc .

Biological Activity

N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of isoxazole derivatives with picolinamide. The structural framework includes an isoxazole ring, which is known for its diverse biological activities, and a picolinamide moiety that may enhance its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. For instance, a study on similar isoxazole derivatives demonstrated their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μg/mL)Mechanism of Action
3CT-26 (Colon)2.5Inhibition of JAK3/STAT3 signaling
2dHep3B (Liver)23Induction of apoptosis
2eHeLa (Cervical)15.48Cell cycle arrest in G2/M phase

The compound N-(4-chlorophenyl)-5-carboxamidyl isoxazole (compound 3) showed promising results with an IC50 value of 2.5 μg/mL against colon cancer cells, indicating strong potential as a chemotherapeutic agent . The mechanism involved the down-regulation of phosphorylated STAT3, suggesting that targeting this pathway could be beneficial in cancer treatment.

Antioxidant Activity

In addition to anticancer properties, isoxazole derivatives have been evaluated for their antioxidant capabilities. The antioxidant activity can be quantified using assays such as DPPH and CUPRAC. A related study found that certain oxadiazole compounds exhibited significant antioxidant activity, which could be attributed to their ability to scavenge free radicals and inhibit oxidative stress .

Enzyme Inhibition

Isoxazole derivatives have also shown promise as enzyme inhibitors. Inhibitory effects against various enzymes such as cholinesterases and glucosidases have been reported, indicating potential applications in treating conditions like diabetes and neurodegenerative diseases . For instance, one study highlighted the enzyme inhibitory properties of a related compound, demonstrating its potential for therapeutic applications beyond oncology.

Case Studies and Research Findings

Several case studies have illustrated the biological activity of compounds similar to this compound:

  • Case Study on Colon Cancer : A derivative was tested against mouse colon tumor cells and demonstrated significant cytotoxicity through necrosis rather than apoptosis .
  • Breast Cancer Study : Isoxazole-amide analogues were synthesized and evaluated for their efficacy against breast cancer cell lines, revealing that some compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antioxidant Assessment : A series of oxadiazole compounds were tested for their antioxidant properties, showing strong activity in reducing oxidative stress markers .

Q & A

Q. How to design experiments to differentiate covalent vs. non-covalent binding modes?

  • Methodological Answer : Perform time-dependent inhibition assays; covalent binders show irreversible activity (no recovery after dialysis). Use mass spectrometry to detect adduct formation (e.g., +78 Da for cysteine modification). Crystallography (as in ’s structure reports) or HDX-MS can confirm binding interfaces .

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